tert-Butyl 5-vinylindoline-1-carboxylate
Description
“tert-Butyl 5-vinylindoline-1-carboxylate” is a chemical compound with the molecular formula C15H19NO2 . It is used as a reactant in the stereoselective preparation of substituted dihydroindole derivatives via palladium-catalyzed stereoselective carboaminoxylation reactions .
Synthesis Analysis
The synthesis of “tert-Butyl 5-vinylindoline-1-carboxylate” involves two substitution reactions . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-vinylindoline-1-carboxylate” has been analyzed using X-ray diffraction and density functional theory (DFT) . The DFT calculations found 98.28% stable conformer and 1.72% unstable conformers .Chemical Reactions Analysis
“tert-Butyl 5-vinylindoline-1-carboxylate” is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the preparation of allyl- and arylindolines .properties
IUPAC Name |
tert-butyl 5-ethenyl-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-5-11-6-7-13-12(10-11)8-9-16(13)14(17)18-15(2,3)4/h5-7,10H,1,8-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGGPKUDAMOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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